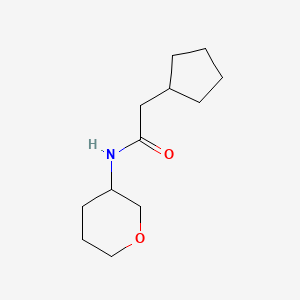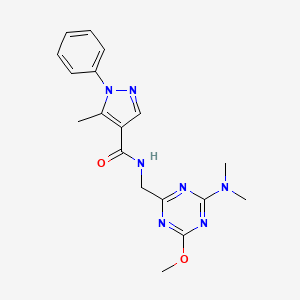
2-cyclopentyl-N-(oxan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-cyclopentyl-N-(oxan-3-yl)acetamide is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives and their synthesis, which can provide insights into the general class of compounds to which 2-cyclopentyl-N-(oxan-3-yl)acetamide belongs. These compounds are of interest due to their potential biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of acetamide derivatives often involves the reaction of certain precursors with various reagents to introduce different functional groups. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield a cyanoacetamide derivative . Similarly, the Ugi reaction is a versatile method for producing acetamide derivatives, as demonstrated by the synthesis of N-cyclohexyl-2-(3-oxo-2-azaspiro[4,5]decan-2-yl)-2-aryl acetamides . Enzyme-catalyzed asymmetric hydrolysis has also been used for the synthesis of acetamide intermediates .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide moiety, which can be further modified to introduce various substituents. The stereochemistry of these compounds is also important, as seen in the enantio- and diastereoselective synthesis of a cyclopentyl acetamide intermediate . The diversity of the synthesized products in these studies indicates the potential for a wide range of structural variations in acetamide derivatives .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including cyclization and condensation, to form heterocyclic compounds . The reactivity of the acetamide group allows for transformations into different heterocycles, such as thiophene, thiazole, and pyrazole rings . Additionally, the presence of reactive sites in these molecules can lead to further transformations, as demonstrated by the synthesis of 3-peroxy-substituted oxindoles from 2-cyano-2-diazo-acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. The antitumor activities of these compounds are particularly noteworthy, with some derivatives showing high inhibitory effects against various human cancer cell lines . The ability to produce these compounds in good to excellent yields under mild conditions is also significant for their practical application .
Wissenschaftliche Forschungsanwendungen
Environmental Contaminants
Artificial Sweeteners as Emerging Environmental Contaminants
A study highlighted the detection of various artificial sweeteners in environmental samples, pointing to their potential as environmental contaminants. Although "2-cyclopentyl-N-(oxan-3-yl)acetamide" was not directly mentioned, the research on artificial sweeteners like acesulfame, cyclamate, and sucralose in wastewater and drinking water underscores the importance of monitoring and understanding the environmental impact of synthetic organic compounds. This study serves as a foundation for further research into related compounds and their behaviors in environmental contexts (Lange, Scheurer, & Brauch, 2012).
Therapeutic Uses in Medicine
N-Acetylcysteine and its Role in Clinical Practice
The review and research articles on N-acetylcysteine (NAC) explore its applications in treating various medical conditions, including psychiatric disorders, cystic fibrosis, and oxidative stress-related diseases. These studies underline the compound's potential therapeutic benefits owing to its antioxidant, anti-inflammatory, and mucolytic properties. Although "2-cyclopentyl-N-(oxan-3-yl)acetamide" is not directly studied, the exploration of NAC's mechanisms and therapeutic effects can provide insights into the potential medical applications of structurally related compounds (Minarini et al., 2017; Guerini et al., 2022).
Biochemical Mechanisms
Oxidative Stress and Inflammation in Hepatic Diseases
The therapeutic possibilities of N-acetylcysteine in addressing oxidative stress and inflammation in liver diseases have been reviewed. This research emphasizes the biochemical mechanisms through which NAC, a precursor to glutathione, acts in the liver to mitigate damage from oxidative stress and inflammation. Such studies are crucial for understanding how related compounds might interact with biochemical pathways to offer therapeutic benefits in hepatic and other diseases (Andrade et al., 2015).
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-(oxan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(8-10-4-1-2-5-10)13-11-6-3-7-15-9-11/h10-11H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHSPKNBIDNKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(oxan-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)
![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)
![N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2540436.png)



